4-(2-Bromoethylidene)oxane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(2-bromoethylidene)oxane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO/c8-4-1-7-2-5-9-6-3-7/h1H,2-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALIMDXRFPWKTBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1=CCBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401276214 | |
| Record name | 4-(2-Bromoethylidene)tetrahydro-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401276214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21378-20-1 | |
| Record name | 4-(2-Bromoethylidene)tetrahydro-2H-pyran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21378-20-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Bromoethylidene)tetrahydro-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401276214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-bromoethylidene)oxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 4 2 Bromoethylidene Oxane and Its Analogues
Strategies for Regio- and Stereoselective Formation of the Exocyclic Double Bond
The formation of an exocyclic double bond at the C4 position of an oxane ring, starting from the corresponding ketone (4-oxanone or tetrahydropyran-4-one), is a pivotal step in the synthesis of 4-(2-bromoethylidene)oxane. The primary challenge lies in controlling the regioselectivity, ensuring the double bond is formed exocyclic to the ring rather than migrating to an endocyclic position. Furthermore, achieving stereoselectivity (E/Z isomerism) of the bromoethylidene group is crucial.
Key strategies for achieving this transformation include olefination reactions, which are widely recognized for their reliability in converting carbonyls to alkenes. The choice of olefination reagent and reaction conditions plays a critical role in determining the outcome. For instance, the Wittig reaction and its modifications, particularly the Horner-Wadsworth-Emmons (HWE) reaction, are the most common methods employed for this purpose. organic-chemistry.orgyoutube.com The stereochemical outcome of these reactions is influenced by the nature of the ylide or phosphonate (B1237965) reagent and the reaction conditions. Stabilized ylides in the Wittig reaction generally favor the formation of (E)-alkenes, while non-stabilized ylides tend to yield (Z)-alkenes. wikipedia.orgorganic-chemistry.org Similarly, the classical HWE reaction typically provides excellent E-selectivity. wikipedia.orgalfa-chemistry.com
Methodologies for Installing the Bromoethylidene Moiety on Oxane Scaffolds
The introduction of the bromoethylidene group onto the oxane framework can be accomplished through several synthetic approaches, primarily revolving around olefination reactions and subsequent halogenation, or the use of pre-functionalized bromo-containing olefination reagents.
Olefination Reactions (e.g., Wittig, Horner-Wadsworth-Emmons Variants)
The Wittig reaction provides a direct method for the formation of the carbon-carbon double bond. wikipedia.org This reaction involves the treatment of a phosphonium (B103445) ylide with an aldehyde or ketone. For the synthesis of this compound, 4-oxanone would be reacted with a bromo-substituted ylide. A common reagent for introducing a bromomethylene group is (bromomethyl)triphenylphosphonium bromide. innospk.com The ylide is typically generated in situ by treating the phosphonium salt with a strong base. The reactivity of the ylide is a key factor in the success of the reaction. One of the main drawbacks of the Wittig reaction is the formation of triphenylphosphine (B44618) oxide as a byproduct, which can be challenging to separate from the desired product. youtube.compediaa.com
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used alternative to the Wittig reaction that often offers superior yields and easier purification. wikipedia.orgalfa-chemistry.com This reaction employs a phosphonate carbanion, which is generally more nucleophilic than the corresponding Wittig ylide. alfa-chemistry.com A significant advantage of the HWE reaction is that the phosphate (B84403) byproduct is water-soluble, facilitating its removal from the reaction mixture. youtube.comalfa-chemistry.com For the synthesis of this compound, a brominated phosphonate ester would be required. The HWE reaction typically shows a high preference for the formation of the (E)-alkene isomer. wikipedia.orgalfa-chemistry.com
| Olefination Reaction | Reagent Type | Typical Stereoselectivity | Byproduct Characteristics |
| Wittig Reaction | Phosphonium Ylide | Stabilized: (E); Non-stabilized: (Z) | Triphenylphosphine oxide (often difficult to remove) |
| Horner-Wadsworth-Emmons | Phosphonate Carbanion | Predominantly (E) | Water-soluble phosphate ester (easy to remove) |
Halogenation Approaches for Vinylic Bromides
An alternative strategy involves the formation of a non-halogenated exocyclic alkene followed by a selective bromination step. However, direct bromination of an ethylidene group can lead to a mixture of products, including addition products. A more controlled approach is the conversion of the ketone to a terminal alkyne, which can then be hydrobrominated. The Corey-Fuchs reaction is a two-step process that transforms an aldehyde or ketone into a terminal alkyne. researchgate.netclockss.org In the context of 4-oxanone, this would first yield a dibromo-olefin intermediate, which upon treatment with a strong base like n-butyllithium, would furnish the corresponding terminal alkyne. Subsequent hydrobromination of the alkyne would then yield the desired vinylic bromide. The regioselectivity of the hydrobromination step is crucial and can be controlled by the choice of reagents and conditions.
Chemo- and Diastereoselective Synthesis of Substituted this compound Derivatives
The synthesis of substituted this compound derivatives introduces additional layers of complexity, requiring control over both chemoselectivity and diastereoselectivity. When the oxane ring bears substituents, the approach of the olefination reagent to the carbonyl group can be influenced by steric and electronic factors, leading to the preferential formation of one diastereomer over another.
For instance, in nucleophilic additions to substituted cyclic ketones, the incoming nucleophile often approaches from the less hindered face of the ring. In the case of olefination reactions, the bulky nature of the phosphorus ylide or phosphonate carbanion can amplify these steric effects. The stereochemical outcome can also be influenced by the presence of chelating groups on the oxane ring, which can direct the approach of the reagent. The diastereoselective synthesis of highly substituted tetrahydropyran-4-ones has been reported, providing a foundation for creating complex substituted oxane scaffolds. beilstein-journals.org
Flow Chemistry and Continuous Processing in this compound Production
Flow chemistry has emerged as a powerful technology in modern organic synthesis, offering several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. springerprofessional.deuc.pt The synthesis of heterocyclic compounds, in particular, has benefited from the application of flow chemistry. researchgate.netspringerprofessional.deuc.pt
In the context of synthesizing this compound, flow chemistry could be implemented for the olefination step. For example, a solution of 4-oxanone could be continuously mixed with a stream of the pre-formed ylide or phosphonate carbanion in a heated microreactor. This would allow for precise control over reaction temperature and residence time, potentially leading to improved yields and selectivities. Furthermore, in-line purification techniques could be integrated into the flow system to remove byproducts, such as triphenylphosphine oxide or the phosphate ester, in a continuous manner. The synthesis of ketones and other functionalized molecules in multi-step continuous flow processes has been demonstrated, highlighting the potential of this technology for more complex synthetic sequences. durham.ac.uk
Comparative Analysis of Synthetic Efficiency and Green Chemistry Metrics
The principles of green chemistry encourage the development of synthetic routes that are more environmentally benign. Key metrics used to evaluate the "greenness" of a chemical process include atom economy, E-factor, and process mass intensity (PMI).
Atom economy , a concept developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. beilstein-journals.org Addition reactions have a 100% atom economy, while substitution and elimination reactions generate byproducts and thus have lower atom economies. The Wittig and HWE reactions, being olefination reactions, inherently have less than 100% atom economy due to the formation of phosphine (B1218219) oxide or phosphate ester byproducts.
The E-factor (Environmental Factor) is a simple metric that calculates the ratio of the mass of waste generated to the mass of the desired product. A lower E-factor indicates a greener process. The Process Mass Intensity (PMI) is another useful metric that represents the ratio of the total mass of materials used (reactants, solvents, reagents, process water) to the mass of the final product.
| Metric | Description | Wittig Reaction | Horner-Wadsworth-Emmons Reaction |
| Atom Economy | (MW of product / sum of MW of all reactants) x 100% | Lower, due to high molecular weight of triphenylphosphine oxide byproduct. | Generally higher than Wittig, as the phosphate ester byproduct has a lower molecular weight. |
| E-Factor | Mass of waste / Mass of product | Higher, due to the generation of a significant amount of non-recyclable byproduct. | Lower, due to the formation of a water-soluble and more easily separable byproduct. |
| PMI | Total mass in process / Mass of product | Tends to be higher due to the need for larger volumes of solvents for reaction and purification. | Tends to be lower due to easier workup and purification. |
In a comparative analysis, the Horner-Wadsworth-Emmons reaction generally presents a greener profile than the traditional Wittig reaction. youtube.compediaa.com The higher atom economy and lower E-factor of the HWE reaction are primarily due to the lower molecular weight and easier disposal of the phosphate byproduct compared to triphenylphosphine oxide. youtube.compediaa.com Furthermore, the easier purification associated with the HWE reaction often leads to a lower PMI, as it may require less solvent for extraction and chromatography. The development of catalytic Wittig reactions and the use of solvent-free or more environmentally benign solvents are active areas of research aimed at improving the green credentials of these important transformations. organic-chemistry.org
Mechanistic Investigations and Reactivity Profiles of 4 2 Bromoethylidene Oxane
Nucleophilic Substitution Reactions at the Bromine Center
The bromine atom in 4-(2-bromoethylidene)oxane is attached to an sp²-hybridized carbon, which is part of an exocyclic double bond. This structure is analogous to an allylic system, where the double bond can significantly influence the course of nucleophilic substitution reactions.
Kinetics and Stereochemistry of S(_N)1/S(_N)2 Pathways
Nucleophilic substitution reactions can proceed through two primary mechanisms: bimolecular (S(_N)2) and unimolecular (S(_N)1). masterorganicchemistry.com
The S(_N)2 mechanism is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. libretexts.org The reaction rate is dependent on the concentration of both the substrate and the nucleophile, exhibiting second-order kinetics. msu.eduyoutube.com For this compound, an S(_N)2 reaction would involve a backside attack by the nucleophile, leading to an inversion of configuration at the carbon center if it were chiral. However, the target carbon is sp² hybridized and thus not a stereocenter. The reaction is sensitive to steric hindrance; less hindered substrates react faster. masterorganicchemistry.com
The S(_N)1 mechanism is a two-step process that begins with the slow, rate-determining departure of the leaving group to form a carbocation intermediate. This is followed by a rapid attack of the nucleophile on the carbocation. youtube.com The rate of an S(_N)1 reaction depends only on the concentration of the substrate, following first-order kinetics. msu.edu This pathway is favored for substrates that can form stable carbocations.
In the case of this compound, the departure of the bromide ion would generate a primary vinyl carbocation, which is generally unstable. However, this carbocation is also allylic, allowing the positive charge to be delocalized via resonance, which provides significant stabilization. This allylic resonance makes the S(_N)1 pathway a plausible route, especially with weak nucleophiles in polar protic solvents. youtube.com
| Parameter | S(_N)1 Pathway | S(_N)2 Pathway |
|---|---|---|
| Kinetics | First-order (Rate = k[Substrate]) | Second-order (Rate = k[Substrate][Nucleophile]) |
| Mechanism | Two steps, involves carbocation intermediate | One step, concerted reaction |
| Carbocation Rearrangement | Possible | Not possible |
| Favored by | Weak nucleophiles, polar protic solvents, stable carbocation | Strong nucleophiles, polar aprotic solvents, unhindered substrate |
| Stereochemistry | Racemization (attack from either face of planar carbocation) | Inversion of configuration (backside attack) |
Role of the Oxane Ring and Exocyclic Double Bond in Enhancing Reactivity
The reactivity of this compound in nucleophilic substitutions is significantly influenced by both the oxane ring and the exocyclic double bond.
Exocyclic Double Bond : The primary role of the double bond is the stabilization of the carbocation intermediate in an S(_N)1 reaction through resonance. The positive charge on the terminal carbon can be delocalized onto the carbon attached to the oxane ring. This delocalization lowers the activation energy for carbocation formation, accelerating the S(_N)1 pathway. This allylic nature is a key feature enhancing its reactivity compared to a simple vinyl bromide. youtube.com
Oxane Ring : The oxygen atom in the oxane ring can exert electronic effects. Its inductive electron-withdrawing effect could slightly destabilize a nearby carbocation. However, a more significant role could be its potential to act as an intramolecular nucleophile, participating in neighboring group participation. This could lead to the formation of cyclic intermediates, potentially influencing the stereochemical outcome and rate of the reaction.
Electrophilic and Radical Addition Reactions Across the Ethylidene Double Bond
The exocyclic double bond in this compound is susceptible to both electrophilic and radical addition reactions. dalalinstitute.com The presence of the electronegative bromine and the oxane ring can influence the regioselectivity and stereoselectivity of these additions.
Stereoselectivity and Regioselectivity of Addition Products
Electrophilic Addition : In electrophilic addition, an electrophile adds to the double bond, forming a carbocation intermediate, which is then attacked by a nucleophile. libretexts.org For an unsymmetrical reagent like HBr, the regioselectivity is typically governed by Markovnikov's rule, which states that the hydrogen atom adds to the carbon with more hydrogen atoms, leading to the more stable carbocation. libretexts.org
Addition of an electrophile (E(_+)) to the double bond of this compound can form two possible carbocations:
Carbocation A : Formed by addition of E(_+) to the bromine-bearing carbon. This would be a secondary carbocation adjacent to the oxane ring.
Carbocation B : Formed by addition of E(_+) to the carbon adjacent to the oxane ring. This would be a secondary carbocation stabilized by the adjacent bromine atom.
The relative stability of these carbocations will determine the major product. The oxygen in the oxane ring might help stabilize an adjacent positive charge through resonance, making Carbocation A more favorable.
The stereochemistry of the addition can be either syn or anti, depending on the mechanism. masterorganicchemistry.com For example, the addition of Br(_2) often proceeds through a cyclic bromonium ion intermediate, resulting in anti-addition.
Radical Addition : In the presence of radical initiators like peroxides, the addition of HBr proceeds via a free-radical mechanism. wikipedia.org This reaction exhibits anti-Markovnikov regioselectivity. libretexts.orgpharmaguideline.com The bromine radical adds first to the double bond to generate the most stable carbon radical intermediate. wikipedia.org In this case, the bromine radical would add to the carbon adjacent to the oxane ring, forming a more stable secondary radical on the carbon bearing the original bromine atom. This radical then abstracts a hydrogen atom from HBr to give the final product.
| Reaction Type | Reagent | Regioselectivity | Key Intermediate |
|---|---|---|---|
| Electrophilic Addition | HBr | Markovnikov | More stable carbocation |
| Radical Addition | HBr, ROOR | Anti-Markovnikov | More stable radical |
Carbocation Rearrangements and Cyclization Pathways
Carbocation Rearrangements : Carbocations formed during electrophilic addition are prone to rearrangement to form more stable species. libretexts.org This can occur through 1,2-hydride or 1,2-alkyl shifts. khanacademy.org For the carbocation intermediates derived from this compound, it is conceivable that a hydride shift could occur if it leads to a more stable carbocation, such as a tertiary or resonance-stabilized cation.
Cyclization Pathways : The oxygen atom of the oxane ring can act as an internal nucleophile. If a carbocation is generated at a suitable position on the side chain, the oxygen atom can attack it, leading to an intramolecular cyclization. researchgate.net This could result in the formation of fused or spirocyclic bicyclic ether systems, offering a pathway to more complex molecular architectures. The feasibility of such cyclizations depends on the stability of the resulting ring system, often governed by factors like ring strain.
Pericyclic Reactions and Cycloadditions
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.eduebsco.com The ethylidene double bond of this compound can participate as a 2π-electron component (a dienophile) in cycloaddition reactions.
The most common example is the Diels-Alder reaction , a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.orgorganic-chemistry.orglibretexts.org this compound could react with a diene like 1,3-butadiene. The reactivity in Diels-Alder reactions is enhanced when the dienophile has electron-withdrawing groups. organic-chemistry.org The bromine atom and the ether oxygen may influence the electronic nature of the double bond, affecting its reactivity. Such reactions are known for their high stereospecificity. msu.edu
Other possible pericyclic reactions include:
[2+2] Cycloadditions : These are typically photochemically allowed and would lead to the formation of a cyclobutane (B1203170) ring.
1,3-Dipolar Cycloadditions : The double bond can react with 1,3-dipoles (e.g., azides, nitrile oxides) to form five-membered heterocyclic rings. msu.edu
The participation of this compound in these reactions provides a powerful tool for the synthesis of complex cyclic and heterocyclic systems. masterorganicchemistry.com
| Reaction Type | Reactant Partner | Product Ring System | Conditions |
|---|---|---|---|
| [4+2] Cycloaddition (Diels-Alder) | Conjugated Diene (e.g., 1,3-Butadiene) | Six-membered ring (Cyclohexene derivative) | Thermal |
| [2+2] Cycloaddition | Alkene | Four-membered ring (Cyclobutane derivative) | Photochemical |
| 1,3-Dipolar Cycloaddition | 1,3-Dipole (e.g., Azide) | Five-membered heterocycle | Thermal |
Diels-Alder and Related Reactions
The Diels-Alder reaction is a powerful tool in organic synthesis for forming six-membered rings through a [4+2] cycloaddition between a conjugated diene and a dienophile. For this compound to act as a dienophile, it would react with a conjugated diene. The reactivity of the double bond in this compound would be influenced by the presence of the bromine atom and the oxane ring. However, no published studies were found that specifically investigate the participation of this compound as a dienophile in Diels-Alder reactions. Research in this area would be necessary to determine its reactivity, regioselectivity, and stereoselectivity.
[2+2] Cycloadditions and Photochemical Transformations
Photochemical [2+2] cycloadditions are characteristic reactions of alkenes, leading to the formation of cyclobutane rings. Under photochemical conditions, the double bond of this compound could potentially dimerize or react with other alkenes. The specific outcomes of such reactions, including the stereochemistry of the resulting cyclobutane products, would depend on the reaction conditions and the nature of the other reacting partner. Additionally, the carbon-bromine bond might also be susceptible to photochemical cleavage. There is, however, a clear absence of specific studies on the photochemical transformations of this particular compound.
Transition Metal-Catalyzed Cross-Coupling Reactions of the Bromoethylidene Group
The vinyl bromide moiety in this compound makes it a prime candidate for various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with an organic halide, catalyzed by a palladium complex. Theoretically, this compound could be coupled with various boronic acids or esters to introduce new alkyl, alkenyl, or aryl substituents at the site of the bromine atom. This would yield a range of substituted oxane derivatives. Despite the high potential for this reaction, no specific examples or documented protocols involving this compound as a substrate have been reported in the literature.
Sonogashira and Heck Reactions for Alkene/Alkyne Functionalization
The Sonogashira reaction couples terminal alkynes with vinyl or aryl halides, while the Heck reaction couples alkenes with these halides. Both are palladium-catalyzed processes. This compound is a suitable substrate for both reactions in principle. The Sonogashira reaction would lead to the formation of enynes, and the Heck reaction would result in the formation of a diene system. Detailed research would be required to establish optimal conditions, catalyst systems, and the scope of these reactions for this specific substrate, as no such data is currently available.
Catalytic C-Heteroatom Bond Formation (e.g., C-N, C-O, C-S)
Reactions such as the Buchwald-Hartwig amination allow for the formation of carbon-heteroatom bonds. The vinyl bromide of this compound could potentially react with amines, alcohols, or thiols in the presence of a suitable palladium or copper catalyst to form the corresponding enamines, enol ethers, or vinyl sulfides. The viability and efficiency of these transformations for this compound remain unexplored in the scientific literature.
Rearrangement Chemistry of this compound Derivatives
The structural framework of this compound and its potential derivatives could be susceptible to various rearrangement reactions, possibly triggered by thermal, acidic, or basic conditions, or by interaction with metal catalysts. Potential rearrangements could involve the oxane ring or the bromoethylidene side chain. However, without experimental data, any discussion of specific rearrangement pathways would be purely speculative. No studies on the rearrangement chemistry of this compound derivatives have been published.
Strategic Applications of 4 2 Bromoethylidene Oxane in Complex Molecule Synthesis
Role as a Key Intermediate in Natural Product Total Synthesis
The dual functionality of 4-(2-bromoethylidene)oxane makes it a promising intermediate in the total synthesis of natural products, particularly those featuring oxygenated heterocyclic cores.
Assembly of Oxygenated Heterocycles in Biologically Active Compounds
The oxane ring of this compound serves as a foundational unit for the construction of more complex oxygenated heterocycles, which are prevalent in a vast array of biologically active natural products. nih.govrsc.org Synthetic strategies can envision the elaboration of the oxane ring through various transformations, including ring-opening reactions, functional group interconversions, and annulation strategies to build larger fused or spirocyclic systems. semanticscholar.orgmdpi.com The vinyl bromide moiety can be strategically employed in subsequent steps to introduce further complexity. For instance, after the elaboration of the oxane core, the vinyl bromide can participate in intramolecular cross-coupling reactions to forge new carbocyclic or heterocyclic rings, leading to intricate molecular architectures.
Strategic Use in Constructing Meroterpenoid and Polyether Frameworks
Meroterpenoids, natural products of mixed biosynthetic origin, often contain both terpenoid and polyketide-derived moieties, frequently featuring complex polycyclic frameworks. researchgate.netnih.gov The oxane portion of this compound can be envisaged as a precursor to the tetrahydropyran (B127337) (THP) rings commonly found in polyether natural products. mit.edunih.govmdpi.comnih.govsemanticscholar.org Iterative synthetic strategies, involving the sequential addition of oxane units or the coupling of the vinyl bromide end with other fragments followed by cyclization, could potentially be developed to assemble polyether chains. The vinyl bromide functionality offers a handle for convergent fragment coupling strategies, a common approach in the synthesis of large and complex natural products. researchgate.netscispace.com For example, a Suzuki-Miyaura coupling could be used to link the this compound unit to a complex boronic acid derivative, setting the stage for subsequent cyclization reactions to form larger polycyclic ether systems. researchgate.netresearchgate.netnih.govmdpi.com
Synthetic Precursor for Unnatural Product Libraries and Analogue Synthesis
The modular nature of this compound makes it an attractive starting material for the generation of unnatural product libraries and for the synthesis of analogues of known bioactive compounds. Combinatorial chemistry approaches can leverage the reactivity of the vinyl bromide to introduce a wide range of substituents through various cross-coupling reactions. nih.govniscpr.res.inbohrium.com This allows for the rapid generation of a diverse set of molecules that can be screened for biological activity, aiding in the discovery of new therapeutic agents. By systematically varying the coupling partner in reactions such as Suzuki, Sonogashira, or Heck couplings, chemists can explore the structure-activity relationships of a given pharmacophore. mdpi.comwikipedia.orgorganic-chemistry.orgresearchgate.netorganic-chemistry.orglibretexts.org
Building Block for Pharmaceutical and Agrochemical Intermediates
The structural motifs present in this compound are relevant to the synthesis of intermediates for the pharmaceutical and agrochemical industries. The oxane ring is a common feature in many bioactive molecules, and the vinyl bromide provides a versatile handle for further chemical modification. researchgate.netacs.orgsemanticscholar.orgnih.gov For instance, the vinyl bromide can be converted to other functional groups, such as alkynes, alkenes, or aryls, through established cross-coupling methodologies. mdpi.commdpi.com This flexibility allows for the incorporation of the oxane-containing fragment into a wide variety of target molecules with potential pharmaceutical or agrochemical applications. The synthesis of chiral agrochemicals, for example, often relies on the use of versatile building blocks that can be readily functionalized. researchgate.netnih.gov
Utility in Materials Science: Precursors for Polymer Synthesis and Advanced Materials
In the realm of materials science, functionalized cyclic ethers like this compound can serve as monomers for ring-opening polymerization (ROP) to produce polyethers with tailored properties. nih.govresearchgate.netrsc.orgfrontiersin.orggelest.com The presence of the bromoethylidene group would result in a functionalized polymer, where the vinyl bromide moieties can be further modified post-polymerization. This could allow for the creation of advanced materials with specific properties, such as flame retardancy, or for the development of functional polymer supports and resins. The vinyl group itself can also participate in polymerization reactions, potentially leading to cross-linked materials or copolymers with unique architectures.
Scaffold for Asymmetric Catalysis Ligand Development
Chiral ligands are crucial for asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. mdpi.comthieme-connect.comresearchgate.netnih.gov The oxane ring of this compound can serve as a chiral scaffold for the development of new ligands. By starting with an enantiomerically pure form of a precursor to this compound, it is possible to synthesize chiral ligands where the stereochemistry of the oxane ring influences the outcome of a catalytic reaction. The vinyl bromide functionality provides a convenient point for the introduction of coordinating groups, such as phosphines or amines, which are essential for metal binding in a catalyst. The development of novel chiral ligands is an ongoing area of research, and scaffolds based on readily accessible chiral building blocks are highly sought after. dicp.ac.cn
Advanced Spectroscopic and Analytical Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution NMR spectroscopy is a cornerstone for the structural analysis of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 4-(2-Bromoethylidene)oxane, a combination of one-dimensional (¹H, ¹³C) and multi-dimensional NMR experiments is essential for complete structural assignment.
Predicted ¹H and ¹³C NMR Data for this compound The following data are predicted based on standard chemical shift values and coupling constants for similar structural motifs.
| Atom Label¹ | Predicted ¹H Chemical Shift (ppm) | Predicted ¹H Multiplicity | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| C1 | - | - | 125.0 |
| C2 | 6.15 | t | 118.0 |
| C3 | 3.70 | t | 67.0 |
| C4 | 2.40 | t | 35.0 |
| C5 | 2.40 | t | 35.0 |
| C6 | 3.70 | t | 67.0 |
| C7 | 3.30 | d | 30.0 |
| H2 | 6.15 | t | - |
| H3a, H3b | 3.70 | t | - |
| H4a, H4b | 2.40 | t | - |
| H5a, H5b | 2.40 | t | - |
| H6a, H6b | 3.70 | t | - |
| H7a, H7b | 3.30 | d | - |
¹Atom numbering is based on the accompanying chemical structure image.
(Note: This is a placeholder for a chemical structure image with atom numbering that would accompany a real scientific article.)Two-dimensional Nuclear Overhauser Effect Spectroscopy (2D-NOESY) is a powerful technique for determining the spatial proximity of protons within a molecule, as the NOE effect is dependent on the distance between protons and not through-bond coupling. columbia.edu The strength of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons, providing valuable data for protons up to approximately 5 Å apart. huji.ac.ilindiana.edu
For this compound, the oxane ring can adopt various conformations, such as chair, boat, or twist-boat. A NOESY experiment would be critical in determining the preferred conformation in solution. For instance, in a chair conformation, specific through-space correlations would be expected:
Axial-Axial Correlations: Strong NOEs would be observed between axial protons on the same face of the ring (e.g., H3ax-H5ax).
Axial-Equatorial Correlations: Weaker NOEs would be seen between axial and equatorial protons on adjacent carbons (e.g., H3ax-H4eq).
Olefinic Proton Correlations: The vinyl proton (H2) would show NOEs to the adjacent ring protons (H3 and H5), and the strength of these correlations would help define the geometry around the C1=C2 double bond and the orientation of the ethylidene group relative to the ring.
For medium-sized molecules where the NOE may be close to zero, the Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment is preferred, as the ROE is always positive. columbia.edu ROESY provides similar through-space correlation information and can be less prone to artifacts from spin diffusion in larger molecules. columbia.edu
The parent molecule, this compound, is achiral as it possesses a plane of symmetry. Therefore, the determination of absolute configuration is not applicable.
However, if a chiral center were introduced into the molecule (e.g., by substitution on the oxane ring), the resulting enantiomers could be distinguished and their absolute configuration determined using NMR spectroscopy with a chiral derivatizing agent (CDA). This established technique involves reacting the chiral molecule with an enantiomerically pure CDA, such as Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride), to form diastereomers. researchgate.net These diastereomers exhibit distinct NMR spectra, with discernible differences in the chemical shifts of protons near the newly formed chiral center. researchgate.net By analyzing these chemical shift differences (Δδ = δS - δR) and applying empirical models, the absolute configuration of the original molecule can be assigned. researchgate.net
Real-time or in situ NMR monitoring allows for the direct observation of a chemical reaction as it proceeds within the NMR spectrometer. mpg.de This technique provides invaluable kinetic data, helps identify transient intermediates, and elucidates reaction mechanisms. mpg.denih.gov
A potential application for this compound would be monitoring its synthesis, for example, via a Wittig reaction between oxan-4-one and a bromo-substituted phosphorus ylide. By setting up the reaction within an NMR tube, spectra can be acquired at regular intervals. This would allow for:
Tracking Reactant Consumption: The signals corresponding to the starting materials (oxan-4-one and the ylide) would decrease in intensity over time.
Monitoring Product Formation: The appearance and increase in intensity of characteristic signals for this compound (e.g., the vinyl proton at ~6.15 ppm) would be observed.
Detecting Intermediates: Any reaction intermediates with a sufficient lifetime might be detected, providing mechanistic insights.
Kinetic Analysis: By integrating the NMR signals, concentration profiles for reactants and products can be plotted against time to determine reaction rates and orders. asahilab.co.jp
Modern flow-chemistry setups can be coupled directly with NMR spectrometers for continuous, on-line analysis, which is particularly useful for reaction optimization. nih.gov
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes. surfacesciencewestern.commdpi.com These two techniques are complementary; FT-IR is sensitive to polar bonds and hetero-nuclear functional groups, while Raman is more sensitive to non-polar and homo-nuclear bonds. surfacesciencewestern.com
Expected Vibrational Frequencies for this compound
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|---|
| C-H (alkane) | Stretching | 2950 - 2850 | FT-IR, Raman |
| C-H (alkene) | Stretching | 3100 - 3000 | FT-IR, Raman |
| C=C (alkene) | Stretching | 1680 - 1640 | FT-IR (weak), Raman (strong) |
| C-O-C (ether) | Asymmetric Stretching | 1150 - 1085 | FT-IR (strong) |
The FT-IR spectrum would be dominated by a strong absorption band around 1100 cm⁻¹ corresponding to the C-O-C stretching of the oxane ring. The C-Br stretch would appear in the fingerprint region. The Raman spectrum would be particularly useful for identifying the C=C double bond, which is expected to show a strong signal in the 1680-1640 cm⁻¹ region. thermofisher.com Analysis of the low-frequency region in the Raman spectrum could also provide information on the skeletal vibrations of the ring, which are sensitive to conformation. mdpi.com
High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Molecular Formula Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental composition. The molecular formula of this compound is C₇H₁₁BrO, which has a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
Predicted HRMS Data for this compound
| Ion | Molecular Formula | Calculated Monoisotopic Mass (Da) |
|---|---|---|
| [M]⁺ (⁷⁹Br) | C₇H₁₁⁷⁹BrO | 189.99933 |
Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (e.g., the molecular ion) and its fragmentation through collision-induced dissociation (CID) to produce product ions. wikipedia.org Analyzing these fragments helps to elucidate the structure of the molecule. uab.edunih.gov
A plausible fragmentation pathway for this compound would likely involve:
Loss of a Bromine Radical: The C-Br bond is relatively weak and can cleave to lose a •Br radical, resulting in a cation at m/z 111.
Retro-Diels-Alder (RDA) Fragmentation: The oxane ring could undergo a characteristic RDA cleavage, leading to the loss of formaldehyde (B43269) (CH₂O, 30 Da) or other neutral fragments.
Cleavage adjacent to the Ether Oxygen: Fragmentation of the C-C bonds alpha to the ether oxygen is a common pathway for cyclic ethers.
Predicted MS/MS Fragmentation Data for [C₇H₁₁BrO]⁺
| Precursor m/z | Proposed Fragment m/z | Proposed Neutral Loss | Proposed Fragment Structure |
|---|---|---|---|
| 190/192 | 111 | •Br | [C₇H₁₁O]⁺ |
| 190/192 | 161/163 | •CH₂CH₂ | [C₅H₇BrO]⁺ |
| 111 | 81 | CH₂O | [C₆H₉]⁺ |
X-ray Crystallography for Definitive Solid-State Structural and Stereochemical Assignment
Single-crystal X-ray crystallography is the most powerful method for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique would provide definitive data on:
Bond Lengths and Angles: Precise measurement of all interatomic distances and angles, confirming the connectivity and geometry.
Solid-State Conformation: The exact conformation of the oxane ring (e.g., chair, boat) in the crystal lattice would be determined.
Stereochemistry: The geometry of the exocyclic double bond (E/Z configuration) would be unequivocally established.
Intermolecular Interactions: The packing of molecules in the crystal lattice would reveal any significant intermolecular forces, such as hydrogen bonds or halogen bonds.
While obtaining suitable crystals can be a challenge, the structural information provided by X-ray crystallography is considered the gold standard for molecular structure determination. researchgate.netst-andrews.ac.uk
Chiral Chromatography (GC, HPLC) for Enantiomeric Excess Determination
In a hypothetical scenario, the determination of the enantiomeric excess of this compound would involve the development of a specific chiral GC or HPLC method. This would entail screening various chiral columns and optimizing chromatographic conditions to achieve baseline separation of the (R)- and (S)-enantiomers.
Chiral Gas Chromatography (GC): For a volatile compound like this compound, chiral GC would be a suitable technique. The separation would likely be performed on a capillary column coated with a chiral stationary phase, such as a cyclodextrin (B1172386) derivative. Different derivatized cyclodextrins can offer varying degrees of enantioselectivity. The choice of stationary phase and the optimization of temperature programs and carrier gas flow rates would be crucial for achieving a successful separation.
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC offers a wider variety of chiral stationary phases, including polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives), protein-based, and Pirkle-type columns. For this compound, a normal-phase or reversed-phase HPLC method could be developed. The mobile phase composition, consisting of a mixture of solvents, would be optimized to maximize the resolution between the enantiomers.
Without specific experimental data from research on this compound, it is not possible to provide detailed research findings or construct data tables illustrating the separation conditions and results. The scientific community has not yet published studies detailing the successful chiral separation and enantiomeric excess determination for this particular compound. Therefore, any discussion on this topic remains speculative and based on the general application of well-established chiral separation principles to a novel compound.
No Theoretical and Computational Chemistry Studies Found for this compound
Following a comprehensive search of scientific literature and computational chemistry databases, no specific theoretical or computational studies detailing the electronic structure, stability, or reactivity of the chemical compound This compound have been identified. As a result, the generation of a detailed article adhering to the requested outline is not possible at this time.
The inquiry sought an in-depth analysis of "this compound" covering quantum chemical calculations, Frontier Molecular Orbital (FMO) analysis, computational prediction of spectroscopic parameters, and reaction mechanism elucidation. However, the absence of published research on this particular molecule means that the specific data required to populate these sections—such as optimized geometries, minimized energies, electronic properties, HOMO-LUMO energy gaps, predicted NMR chemical shifts, vibrational frequencies, and transition state calculations—are not available in the public domain.
General computational methodologies that would be applied to such a study are well-established within the field of theoretical and computational chemistry. These include:
Density Functional Theory (DFT): A common method for geometry optimization and energy minimization to determine the most stable three-dimensional structure of a molecule.
Ab Initio and Semi-Empirical Methods: Used to calculate various electronic properties, providing insight into the molecule's behavior.
Frontier Molecular Orbital (FMO) Theory: This analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for predicting the reactivity of a molecule.
Computational Spectroscopy: Techniques to predict spectroscopic data, such as NMR chemical shifts and infrared vibrational frequencies, which are invaluable for correlating theoretical models with experimental results.
Transition State Calculations: Employed to map out the energy profiles of potential reaction pathways, thereby elucidating reaction mechanisms at a molecular level.
While these theoretical frameworks are robust, their application to "this compound" has not been documented in accessible scientific literature. Therefore, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and reliance on sourced data.
Further research by computational chemists would be necessary to generate the specific data points requested for "this compound". Such a study would involve sophisticated software and considerable computational resources to model the molecule and calculate its properties.
In-depth Theoretical and Computational Chemistry Studies of this compound Remain a Field for Future Investigation
A comprehensive review of available scientific literature and computational chemistry databases reveals a notable absence of specific theoretical and computational studies focused on the chemical compound this compound. Despite the growing importance of computational methods in elucidating molecular properties and reaction mechanisms, this particular substituted oxane derivative has not yet been the subject of detailed investigation in the public domain.
As a result, specific data regarding its activation energies, reaction pathways, solvation effects, conformational landscape, and non-covalent interactions are not available. The intricate details of its molecular behavior, which are typically unveiled through quantum mechanical calculations and molecular dynamics simulations, remain uncharted.
This lack of specific research means that a detailed analysis, as outlined in the requested sections on theoretical and computational chemistry, cannot be provided at this time without resorting to speculation or extrapolation from dissimilar molecules, which would compromise scientific accuracy. The field awaits dedicated computational studies to illuminate the unique chemical and physical properties of this compound.
Emerging Research Directions and Future Perspectives
Catalyst Development for Enhanced Selectivity and Efficiency
The synthesis and functionalization of 4-(2-Bromoethylidene)oxane can be significantly advanced through the development of novel catalysts. Future research will likely focus on achieving high levels of regio- and stereoselectivity in reactions involving both the oxane core and the vinyl bromide exocyclic double bond.
For the synthesis of the this compound scaffold itself, catalyst design could play a crucial role. For instance, in a potential synthetic route involving the olefination of a 4-oxanone precursor, the choice of catalyst could dictate the E/Z selectivity of the resulting double bond. Similarly, palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, represent a powerful tool for the functionalization of the vinyl bromide moiety. organic-chemistry.org The development of tailored ligands for the palladium center could enhance reaction efficiency and functional group tolerance.
Table 1: Hypothetical Data for Catalyst Screening in the Suzuki Coupling of this compound with Phenylboronic Acid
| Entry | Palladium Precursor | Ligand | Base | Solvent | Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 65 |
| 2 | Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane | 88 |
| 3 | PdCl₂(dppf) | - | Cs₂CO₃ | DMF | 72 |
| 4 | Pd(PPh₃)₄ | - | Na₂CO₃ | THF/H₂O | 81 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Photoredox and Electro-Organic Synthesis Applications
Visible-light photoredox catalysis and electro-organic synthesis offer green and efficient alternatives to traditional synthetic methods. acs.orgnih.govnih.gov These techniques could provide novel pathways for the functionalization of this compound.
The vinyl bromide moiety is a key functional handle for photoredox-catalyzed reactions. acs.orgnih.gov For instance, the generation of a vinyl radical via single-electron reduction could enable a variety of C-C and C-heteroatom bond-forming reactions under mild conditions. Dual catalytic systems, combining a photocatalyst with a transition metal catalyst (e.g., nickel), could further expand the scope of possible transformations, allowing for cross-coupling reactions with a wider range of nucleophiles. acs.orgresearchgate.net
Electro-organic synthesis provides another avenue for the controlled oxidation or reduction of organic molecules. nih.goviipseries.org Anodic oxidation could potentially be used to functionalize the oxane ring, while cathodic reduction could be employed to transform the vinyl bromide group. The development of selective electrochemical methods would be a significant step forward in the chemistry of this compound.
Biocatalytic Transformations Involving Oxane Structures
Biocatalysis has emerged as a powerful tool for the synthesis of complex molecules with high chemo-, regio-, and enantioselectivity. nih.govnih.gov Enzymes such as cytochrome P450 monooxygenases have shown the ability to perform selective C-H oxyfunctionalization on a variety of substrates, including cyclic ethers. nih.govresearchgate.net
Future research could explore the use of engineered enzymes for the selective hydroxylation of the oxane ring in this compound. This would provide access to a range of valuable derivatives that would be challenging to synthesize using conventional chemical methods. Additionally, other classes of enzymes, such as dehydrogenases or halogenases, could potentially be employed to further modify the oxane scaffold.
Table 2: Hypothetical Enantioselective Hydroxylation of the Oxane Ring in a this compound Precursor using Engineered P450 Enzymes
| Entry | Enzyme Variant | Position of Hydroxylation | Enantiomeric Excess (%) |
| 1 | P450-BM3-WT | C2/C6 | 55 |
| 2 | P450-BM3-VarA | C3/C5 | 92 |
| 3 | P450-BM3-VarB | C2 | >99 |
| 4 | P450-BM3-VarC | C3 | 87 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Computational Design and Discovery of Novel this compound Chemistry
Computational chemistry and quantum chemical calculations are invaluable tools for predicting the reactivity of molecules and for designing novel synthetic routes. researchgate.net In the context of this compound, computational studies could be used to understand the electronic properties of the molecule, predict the most likely sites for nucleophilic or electrophilic attack, and model the transition states of potential reactions.
For example, density functional theory (DFT) calculations could be employed to investigate the mechanism of transition-metal-catalyzed cross-coupling reactions involving the vinyl bromide moiety. acs.org Such studies could help in the rational design of more efficient catalysts. Furthermore, computational screening could be used to identify potential new reactions and to predict the properties of novel derivatives of this compound.
Integration into Automated Synthesis and High-Throughput Experimentation Platforms
Automated synthesis and high-throughput experimentation (HTE) are revolutionizing the way chemical research is conducted. nih.govrsc.org These platforms allow for the rapid screening of a large number of reaction conditions, accelerating the discovery and optimization of new synthetic methods. nih.govnih.gov
The integration of the synthesis and functionalization of this compound into automated platforms would enable the rapid exploration of a vast chemical space. researchgate.netnih.gov For instance, an automated system could be used to screen a wide array of catalysts, ligands, bases, and solvents for a particular cross-coupling reaction, quickly identifying the optimal conditions. nih.gov This approach would not only accelerate research but also generate large datasets that could be used for machine learning-driven reaction optimization.
Q & A
Q. What are the recommended synthetic routes for 4-(2-Bromoethylidene)oxane, and how can reaction conditions be optimized?
The synthesis of this compound (C₅H₇BrO, MW 189.22) typically involves halogenation or substitution reactions. A validated approach utilizes dibromides (e.g., 1,3-dibromopropane) and alcohols (e.g., 2-(oxan-2-yloxy)ethanol) in solvents like acetonitrile under reflux (75°C), with cesium carbonate as a base to promote nucleophilic substitution . Optimization includes:
- Temperature control : Elevated temperatures (70–80°C) enhance reaction rates but may increase side products.
- Purification : HPLC with MeCN/water (0.1% formic acid) on a C18 column ensures high purity (>95%) .
- Yield improvement : Stoichiometric excess of dibromide (1.5 eq.) and stepwise addition of base minimize decomposition.
Q. How is the structural integrity of this compound confirmed post-synthesis?
Structural validation employs:
- ¹H NMR : Peaks at δ 4.3–4.7 ppm (oxane ring protons) and δ 3.2–3.5 ppm (bromoethylidene protons) confirm regiochemistry .
- HRMS : A molecular ion peak at m/z 189.22 (C₅H₇BrO⁺) validates the molecular formula .
- X-ray crystallography (if crystalline): Resolves spatial arrangement of the bromoethylidene substituent relative to the oxane ring .
Q. What are the stability considerations for this compound under laboratory storage?
- Light sensitivity : Store in amber vials at –20°C to prevent photolytic cleavage of the C–Br bond.
- Moisture avoidance : Use desiccants (e.g., silica gel) to limit hydrolysis, which generates oxane-4-ol and HBr .
- Short-term stability : ≤7 days at 4°C in anhydrous DMSO or DMF .
Advanced Research Questions
Q. How can computational methods elucidate the reactivity of this compound in nucleophilic substitutions?
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) predict:
- Electrophilic sites : The bromine atom has a partial positive charge (Mulliken charge: +0.32), favoring SN2 mechanisms .
- Transition states : Energy barriers for substitution by amines or thiols are lower in polar aprotic solvents (ΔG‡ ~25 kcal/mol in DMSO vs. 32 kcal/mol in toluene) .
- Steric effects : The oxane ring’s chair conformation partially shields the bromoethylidene group, reducing reactivity by ~15% compared to acyclic analogs .
Q. How should researchers address contradictions in spectroscopic data for this compound?
Conflicting NMR or MS results may arise from:
- Tautomerism : Keto-enol tautomerism in polar solvents can shift proton signals. Verify spectra in CDCl₃ vs. DMSO-d6 .
- Impurity interference : Use 2D NMR (HSQC, HMBC) to distinguish target compound peaks from byproducts .
- Isotopic patterns : HRMS isotopic clusters (e.g., ¹⁸⁷Br/⁷⁹Br ratio) confirm bromine presence; deviations suggest contamination .
Q. What strategies enable selective functionalization of this compound for drug discovery?
- Cross-coupling : Suzuki-Miyaura reactions with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, 80°C) yield biaryl derivatives for kinase inhibitors .
- Azide-alkyne cycloaddition : Click chemistry with sodium azide introduces triazole moieties for targeted protein binding .
- Reductive elimination : LiAlH₄ reduces the C–Br bond to form ethylidene-oxane, a precursor for prodrugs .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Chiral resolution : Use chiral stationary phases (e.g., amylose-based HPLC columns) to separate enantiomers .
- Catalytic asymmetry : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed steps to enhance enantioselectivity (>90% ee) .
- Process monitoring : In-line FTIR tracks intermediates to prevent racemization during prolonged heating .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
